molecular formula C10H14Fe2O3 B12669864 1,2-Diethylbenzene;iron(3+);oxygen(2-)

1,2-Diethylbenzene;iron(3+);oxygen(2-)

Cat. No.: B12669864
M. Wt: 293.91 g/mol
InChI Key: HJXVZXFISLDQSE-UHFFFAOYSA-N
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Description

1,2-Diethylbenzene;iron(3+);oxygen(2-) is a complex compound consisting of 1,2-diethylbenzene, iron in the +3 oxidation state, and oxygen in the -2 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C. The iron(3+) and oxygen(2-) components can be introduced through the reaction of iron(III) chloride with a suitable oxygen donor under controlled conditions.

Industrial Production Methods

Industrial production of 1,2-diethylbenzene involves the catalytic alkylation of benzene with ethylene. The process is carried out in the presence of a zeolite catalyst at elevated temperatures and pressures. The iron(3+) and oxygen(2-) components are typically introduced through subsequent reactions involving iron salts and oxygen donors.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylbenzene;iron(3+);oxygen(2-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.

    Reduction: Reduction reactions can convert the iron(3+) to iron(2+), altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitric acid are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Iron(2+) complexes.

    Substitution: Halogenated and nitrated derivatives of 1,2-diethylbenzene.

Scientific Research Applications

1,2-Diethylbenzene;iron(3+);oxygen(2-) has several scientific research applications:

    Chemistry: Used as a model compound for studying electrophilic aromatic substitution and oxidation-reduction reactions.

    Biology: Investigated for its potential role in biological oxidation processes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-diethylbenzene;iron(3+);oxygen(2-) involves the interaction of the iron(3+) center with various molecular targets. The iron(3+) can act as an electron acceptor, facilitating redox reactions. The oxygen(2-) component can participate in oxidation reactions, leading to the formation of reactive oxygen species. These interactions can affect various molecular pathways, including those involved in catalysis and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.

    1,3-Diethylbenzene: Similar but with the ethyl groups in the 1,3 positions.

    1,4-Diethylbenzene: Similar but with the ethyl groups in the 1,4 positions.

Uniqueness

1,2-Diethylbenzene;iron(3+);oxygen(2-) is unique due to the presence of both iron(3+) and oxygen(2-) components, which impart distinct redox properties and potential applications in catalysis and oxidation processes. The specific positioning of the ethyl groups on the benzene ring also influences its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H14Fe2O3

Molecular Weight

293.91 g/mol

IUPAC Name

1,2-diethylbenzene;iron(3+);oxygen(2-)

InChI

InChI=1S/C10H14.2Fe.3O/c1-3-9-7-5-6-8-10(9)4-2;;;;;/h5-8H,3-4H2,1-2H3;;;;;/q;2*+3;3*-2

InChI Key

HJXVZXFISLDQSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC.[O-2].[O-2].[O-2].[Fe+3].[Fe+3]

Origin of Product

United States

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